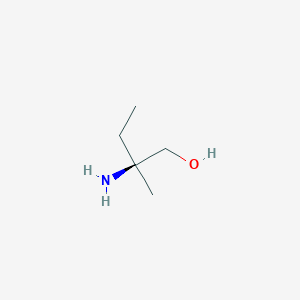
(2S)-2-Amino-2-methylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-2-methylbutan-1-ol: is an organic compound belonging to the class of amino alcohols. It features an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain. This compound is chiral, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. The (2S) designation indicates the specific stereochemistry of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amino Alcohol Synthesis: One common method for synthesizing (2S)-2-Amino-2-methylbutan-1-ol involves the reaction of a suitable ketone with ammonia or an amine in the presence of a reducing agent. For example, the reduction of 2-acetyl-2-methylbutan-1-ol with ammonia can yield the desired amino alcohol.
Hydroamination: Another method involves the hydroamination of alkenes, where an alkene reacts with an amine in the presence of a catalyst to form the amino alcohol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-2-Amino-2-methylbutan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in substitution reactions where the amino or hydroxyl group is replaced by other functional groups. For example, reacting with acyl chlorides can form amides or esters.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Acyl chlorides, alkyl halides.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Amides, esters.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (2S)-2-Amino-2-methylbutan-1-ol is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Studies: The compound is used in studies involving enzymes that catalyze reactions of amino alcohols, providing insights into enzyme mechanisms and functions.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of various drugs, particularly those targeting neurological and metabolic disorders.
Industry:
Chemical Manufacturing: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of surfactants and emulsifiers.
Mechanism of Action
The mechanism by which (2S)-2-Amino-2-methylbutan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. For example, it can act as a substrate for enzymes involved in amino alcohol metabolism, leading to the formation of biologically active compounds.
Comparison with Similar Compounds
(2S,3R)-1-Amino-2-Methylbutane-2,3-Diol: This compound is structurally similar but contains an additional hydroxyl group.
(2S)-2-Amino-3-methylbutan-1-ol: This compound differs by the position of the methyl group on the carbon chain.
Uniqueness:
Chirality: The specific stereochemistry of (2S)-2-Amino-2-methylbutan-1-ol gives it unique properties in terms of biological activity and reactivity.
Functional Groups: The presence of both amino and hydroxyl groups allows for diverse chemical reactions and applications in various fields.
Properties
CAS No. |
22464-36-4 |
|---|---|
Molecular Formula |
C5H13NO |
Molecular Weight |
103.16 g/mol |
IUPAC Name |
(2S)-2-amino-2-methylbutan-1-ol |
InChI |
InChI=1S/C5H13NO/c1-3-5(2,6)4-7/h7H,3-4,6H2,1-2H3/t5-/m0/s1 |
InChI Key |
QHKGDMNPQAZMKD-YFKPBYRVSA-N |
Isomeric SMILES |
CC[C@@](C)(CO)N |
Canonical SMILES |
CCC(C)(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-3-methoxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one](/img/structure/B14698146.png)
![Acenaphtho[5,6-cd]pyran-1,3-dione](/img/structure/B14698163.png)
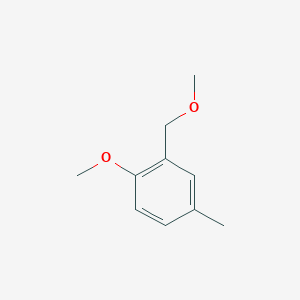
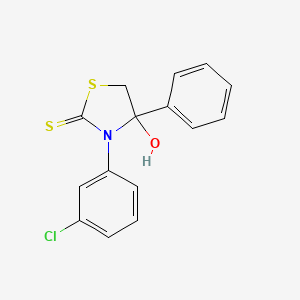
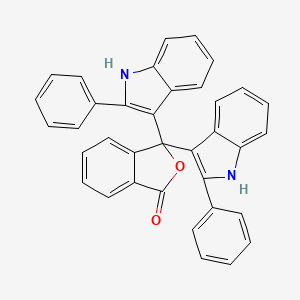
![4-Methylbicyclo[2.2.2]oct-2-ene-1-carbonyl chloride](/img/structure/B14698177.png)
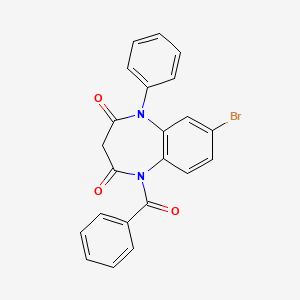

![Propanoic acid, 3-[(trimethylsilyl)thio]-, trimethylsilyl ester](/img/structure/B14698193.png)


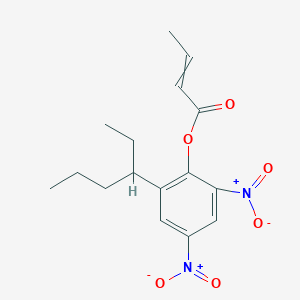
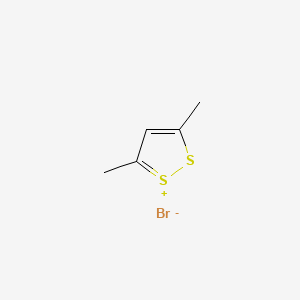
stannane](/img/structure/B14698211.png)
